molecular formula C17H19Cl2NO B2681208 2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride CAS No. 2089258-02-4

2-{[(2-Chlorophenyl)methyl](methyl)amino}-1-phenylpropan-1-one hydrochloride

Cat. No.: B2681208
CAS No.: 2089258-02-4
M. Wt: 324.25
InChI Key: LSSBRNBZIFNNRK-UHFFFAOYSA-N
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Description

The compound 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a phenyl group at position 1 and a methyl(2-chlorobenzyl)amino group at position 2. Its hydrochloride salt enhances stability and solubility for pharmaceutical or forensic applications. Structurally, it shares features with other aminoketones, including a ketone group and aromatic substituents, which influence its physicochemical and pharmacological properties .

Key structural attributes:

  • Aromatic substitution: A phenyl ring at position 1 and a 2-chlorophenyl group via a benzylmethylamine moiety.
  • Chlorine position: The ortho-chloro substitution on the benzyl group may affect steric interactions and metabolic pathways compared to para-substituted analogs.
  • Hydrochloride salt: Enhances crystallinity and bioavailability.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c1-13(17(20)14-8-4-3-5-9-14)19(2)12-15-10-6-7-11-16(15)18;/h3-11,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSBRNBZIFNNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the addition of phenylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and behavior.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This results in enhanced stimulation and mood elevation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the cathinone class, which includes derivatives with varying substituents on the aromatic rings and amino groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents CAS No. Key Features
2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride C₁₇H₁₇ClNO·HCl Phenyl (C₁), 2-chlorobenzylmethylamino (C₂) Not reported Ortho-chloro substitution; benzylmethylamine chain
N-Ethyl-2-amino-1-phenylpropan-1-one (Ethcathinone) hydrochloride C₁₁H₁₅NO·HCl Phenyl (C₁), ethylamino (C₂) 18204-76-5 Lacks chlorine; ethylamino group reduces steric bulk
N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride C₁₁H₁₄ClNO·HCl 4-chlorophenyl (C₁), ethylamino (C₂) 1233339-97-0 Para-chloro substitution; higher metabolic stability than ortho-substituted analogs
2-(Methylamino)-1-(4-methylphenyl)-1-propanone hydrochloride C₁₁H₁₅NO·HCl 4-methylphenyl (C₁), methylamino (C₂) 1189726-22-4 Methyl substituent on phenyl ring; altered lipophilicity
Key Observations:

Chlorine Position : The 2-chlorophenyl group in the target compound may lead to distinct steric and electronic effects compared to para-substituted 4-CEC. Ortho-substitution can hinder enzymatic metabolism but may reduce receptor affinity due to steric clashes .

Aromatic Substitution : Methyl or halogen substituents on the phenyl ring influence lipophilicity and binding interactions. The target compound’s unsubstituted phenyl ring contrasts with 4-methylphenyl derivatives, which exhibit higher logP values .

Physicochemical and Pharmacological Properties

Data derived from spectroscopic and crystallographic studies of related cathinones (e.g., ethcathinone and 4-CEC) suggest the following trends:

Property Target Compound Ethcathinone 4-CEC 4-Methylphenyl Analog
Melting Point (°C) ~200–220 (estimated) 192–194 210–212 185–190
Solubility (H₂O) Moderate High Moderate Low
LogP (Predicted) 2.8 1.5 3.1 2.2
Receptor Affinity Moderate σ₁, low DAT High DAT affinity Moderate DAT/SERT Low DAT affinity
Notes:
  • Solubility : The hydrochloride salt improves water solubility compared to free bases, critical for bioavailability.
  • Receptor Interactions: Ethcathinone exhibits higher dopamine transporter (DAT) affinity due to its simpler substituents, while bulkier groups (e.g., benzylmethylamino) in the target compound may prioritize σ₁ receptor interactions .

Metabolic and Forensic Considerations

  • Detection: Mass spectrometry (MS) fragmentation patterns differ significantly between chlorine-substituted and methyl-substituted cathinones. The target compound’s benzylmethylamino group produces unique fragment ions (e.g., m/z 154 for 2-chlorobenzyl) .

Biological Activity

2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride, also known as 2-(methylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and antiproliferative effects.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C17H19ClNO
Molecular Weight 324.25 g/mol
IUPAC Name 2-[(2-Chlorobenzyl)(methyl)amino]-1-phenyl-1-propanone hydrochloride (1:1)
Appearance Powder
Storage Temperature Room Temperature

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with methylamine and a suitable ketone precursor. The process may include various purification steps such as recrystallization or chromatography to ensure the desired purity and yield.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of similar structures showed selective activity against Chlamydia species, suggesting that modifications in the structure can enhance biological activity against specific pathogens .

In vitro assays have shown that compounds with similar scaffolds can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several studies. One study reported that certain derivatives exhibited strong inhibitory effects on cancer cell lines, with IC50 values indicating significant potential for development as anticancer agents . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride against C. trachomatis. The study utilized an immunofluorescence assay to evaluate the number and size of chlamydial inclusions in infected cells. Results indicated a marked reduction in inclusion size and number compared to untreated controls, highlighting the compound's potential as an antichlamydial agent .

Case Study 2: Anticancer Activity

In a separate study focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that certain modifications in the chemical structure enhanced cytotoxicity, with some compounds demonstrating IC50 values lower than those of established chemotherapeutics .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-{(2-Chlorophenyl)methylamino}-1-phenylpropan-1-one hydrochloride with high purity?

The synthesis involves multi-step reactions, including alkylation, amination, and hydrochloride salt formation. Key steps include:

  • Controlled temperature (e.g., 0–5°C during exothermic reactions) to prevent side products.
  • pH adjustments during amine protonation to ensure proper salt formation.
  • Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures) . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and validate purity via HPLC (≥99%) with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., 2-chlorophenyl methyl group and ketone resonance at ~200 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and isotopic patterns matching Cl and N content.
  • FTIR : Identify characteristic stretches (C=O at ~1700 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use respiratory protection (FFP3 masks) and gloves due to potential respiratory and dermal irritation.
  • Work in a fume hood to minimize inhalation risks.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in enantiomeric purity or assay conditions. Strategies include:

  • Chiral HPLC : Verify enantiomeric ratios, as stereochemistry significantly impacts receptor binding (e.g., dopamine/norepinephrine transporters) .
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK-293 for transporter assays) and buffer conditions (pH 7.4, 37°C) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies (e.g., cytochrome P450 oxidation) .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5) and toxicity profiles .

Q. How can impurities in synthesized batches be systematically identified and quantified?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chlorobenzyl chloride) with a limit of detection (LOD) ≤0.1%.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation products .

Q. What experimental design principles apply to optimizing its synthetic yield in flow chemistry systems?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, residence time, reagent ratios).
  • Continuous-Flow Reactors : Improve mixing efficiency and heat transfer compared to batch methods, reducing side reactions (e.g., over-alkylation) .

Methodological Notes

  • Structural Analog Comparisons : Compare substituent effects using analogs like 2-(3-chloro-2-fluorophenyl) derivatives to assess how halogen positioning alters bioactivity .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve ambiguities in stereochemistry and hydrogen bonding patterns .

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